N'-[(adamantan-2-yl)methyl]-N-ethylguanidine
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Overview
Description
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine is a compound that features an adamantane moiety, which is known for its unique cage-like structure and remarkable stability
Preparation Methods
The synthesis of N'-[(adamantan-2-yl)methyl]-N-ethylguanidine typically involves the functionalization of adamantane derivativesThis can be achieved through the use of halogenated intermediates that are converted to radical or carbocation intermediates for substitution reactions . Industrial production methods often involve the use of catalytic processes to achieve high yields and selectivity.
Chemical Reactions Analysis
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the adamantane core.
Substitution: The adamantane moiety can undergo substitution reactions with various reagents to introduce different substituents.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N'-[(adamantan-2-yl)methyl]-N-ethylguanidine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
N'-[(adamantan-2-yl)methyl]-N-ethylguanidine can be compared with other adamantane derivatives, such as:
1-aminoadamantane: Known for its antiviral activity against Influenza A.
1,3-dehydroadamantane:
1,2-disubstituted adamantane derivatives: Used in the development of advanced materials and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
2-(2-adamantylmethyl)-1-ethylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-2-16-14(15)17-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,2-8H2,1H3,(H3,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMCHKJTWWYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC1C2CC3CC(C2)CC1C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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